3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone
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Overview
Description
3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone is an organic compound with the molecular formula C20H22N2O5. This compound is characterized by the presence of a carbobenzyloxy (Cbz) protected isopropylamino group and a nitrophenyl group attached to a propanone backbone. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone typically involves multiple steps:
Protection of the amine group: The isopropylamine is first protected using a carbobenzyloxy (Cbz) group.
Formation of the nitrophenyl intermediate: The nitrophenyl group is introduced through nitration of a suitable aromatic precursor.
Coupling reaction: The protected amine and nitrophenyl intermediates are then coupled under specific conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The Cbz protecting group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-[Cbz-(isopropyl)amino]-1-(2-aminophenyl)-1-propanone.
Substitution: Various halogenated derivatives.
Hydrolysis: 3-(isopropylamino)-1-(2-nitrophenyl)-1-propanone.
Scientific Research Applications
3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the isopropylamino group can form hydrogen bonds with target proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-[Cbz-(methyl)amino]-1-(2-nitrophenyl)-1-propanone
- 3-[Cbz-(ethyl)amino]-1-(2-nitrophenyl)-1-propanone
- 3-[Cbz-(tert-butyl)amino]-1-(2-nitrophenyl)-1-propanone
Uniqueness
3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The isopropyl group provides steric hindrance, affecting the compound’s interaction with molecular targets, while the nitrophenyl group enhances its electron-withdrawing properties.
Properties
Molecular Formula |
C20H22N2O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzyl N-[3-(2-nitrophenyl)-3-oxopropyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C20H22N2O5/c1-15(2)21(20(24)27-14-16-8-4-3-5-9-16)13-12-19(23)17-10-6-7-11-18(17)22(25)26/h3-11,15H,12-14H2,1-2H3 |
InChI Key |
PKBRGRUHMWLSNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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